molecular formula C11H13NO2 B13520067 (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13520067
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research, offering distinct reactivity and binding properties compared to its analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

SMWADGDVGCZIGK-VHSXEESVSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.